Pyridostatin Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Pyridostatin Trifluoroacetate is synthesized through a multi-step process involving the reaction of 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinedicarboxamide with trifluoroacetic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

化学反应分析

Types of Reactions: Pyridostatin Trifluoroacetate primarily undergoes interactions with G-quadruplex structures in DNA. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents that stabilize or destabilize G-quadruplex structures. Conditions such as pH, temperature, and the presence of metal ions can influence its activity .

Major Products: The major product of this compound’s interaction with DNA is the stabilization of G-quadruplex structures, leading to DNA damage and cell cycle arrest .

科学研究应用

Cancer Research

Pyridostatin trifluoroacetate has been extensively studied for its potential in cancer therapy. Its primary mechanism involves inducing telomere dysfunction and promoting DNA damage in cancer cells.

- Mechanism of Action : By stabilizing G-quadruplex structures at telomeres, pyridostatin interferes with the shelterin complex, which protects telomeric DNA. This interference results in the cell misidentifying telomeric overhangs as double-stranded breaks, activating DNA damage response pathways that can lead to cell cycle arrest or apoptosis .

- Case Studies : In studies involving HeLa cancer cells, pyridostatin was shown to downregulate proteins related to RNA splicing while upregulating cell cycle-related proteins, suggesting a complex regulatory mechanism that may not directly classify it as an anticancer agent . Additionally, pyridostatin analogues have demonstrated selective growth arrest in various cancer cell lines, indicating potential therapeutic applications .

Gene Regulation

The compound is also utilized to investigate gene expression regulation involving G-quadruplex sequences.

- Research Findings : Pyridostatin's binding to G-quadruplexes can alter the transcription of genes containing these structures. This has been observed in proto-oncogenes like SRC and other genomic loci with high G-quadruplex clustering, suggesting that pyridostatin can modulate gene expression profiles significantly .

Antiviral Applications

Recent studies have explored pyridostatin's antiviral properties, particularly against viruses like Epstein-Barr virus.

- Mechanism : Pyridostatin forms filaments that trap viral particles, reducing the number of virus-positive cells by approximately 70% in treated cultures. This suggests a novel application in antiviral strategies by utilizing its G-quadruplex stabilizing properties to inhibit viral replication .

Comparative Data Table

作用机制

Pyridostatin Trifluoroacetate exerts its effects by binding to G-quadruplex structures in DNA, thereby stabilizing them. This stabilization interferes with the normal replication and transcription processes, leading to DNA damage and cell cycle arrest. The compound targets proto-oncogenes such as SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest .

相似化合物的比较

BRACO19 Hydrochloride: Another G-quadruplex stabilizer with similar applications in cancer research.

PhenDC3: Known for its high selectivity towards G-quadruplex structures.

PPTN Trifluoroacetate: Used in similar research applications for its G-quadruplex stabilizing properties

Uniqueness: Pyridostatin Trifluoroacetate is unique due to its high selectivity and potency in stabilizing G-quadruplex structures. Its ability to induce DNA damage and cell cycle arrest specifically in cancer cells makes it a valuable tool in cancer research and potential therapeutic development .

生物活性

Pyridostatin trifluoroacetate is a synthetic small molecule known for its ability to stabilize G-quadruplex (G4) structures in DNA, which play critical roles in various biological processes, including telomere maintenance and gene regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pyridostatin functions primarily as a G-quadruplex ligand, inducing structural changes in telomeric G-quadruplexes and promoting double-stranded DNA breakage. This action disrupts essential cellular processes such as replication and transcription, particularly in cancer cells and viral infections.

- G-Quadruplex Stabilization : Pyridostatin binds to G-quadruplexes, stabilizing their formation and preventing the action of helicases that would otherwise unwind these structures. This stabilization has implications for telomere function and gene expression regulation .

- Induction of DNA Damage : By disrupting replication fork progression, Pyridostatin leads to the accumulation of DNA double-strand breaks (DSBs). This effect is particularly pronounced in cells deficient in BRCA1 or BRCA2, where the compound can exploit the lack of homologous recombination repair pathways .

- Immune Response Activation : Recent studies have shown that Pyridostatin can trigger cGAS/STING-dependent innate immune responses, further enhancing its anti-tumor activity against specific cancer types .

Anticancer Activity

Pyridostatin has demonstrated significant anticancer properties across various studies:

- In Vitro Studies : Pyridostatin has been shown to decrease cellular viability and induce cell cycle arrest in multiple cancer cell lines, including those derived from breast and pancreatic cancers. It specifically targets BRCA1/2-deficient cells, leading to enhanced cytotoxicity compared to normal cells .

- In Vivo Efficacy : In animal models, Pyridostatin has exhibited potent anti-tumor activity. For instance, treatment with Pyridostatin resulted in a significant reduction of tumor growth in xenograft models of pancreatic cancer. The compound was well tolerated, with no severe adverse effects reported during treatment .

Case Studies

Several key studies highlight the efficacy and mechanisms of Pyridostatin:

- Study on BRCA1/2-Deficient Tumors : A study demonstrated that Pyridostatin effectively eliminated tumors resistant to PARP inhibitors in patient-derived xenograft models. The mechanism involved the induction of DSBs that could not be repaired due to the absence of BRCA1/2 proteins .

- Telomere Dysfunction Induction : Research has shown that Pyridostatin induces telomere dysfunction by competing with telomere-associated proteins like POT1. This competition leads to increased telomere fragility and subsequent cellular senescence or apoptosis in cancer cells .

Research Findings Summary

属性

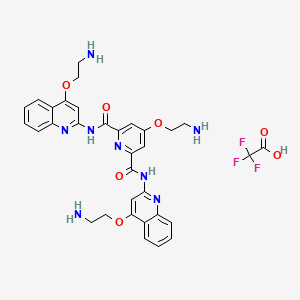

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFYRKZWSPFGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33F3N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。